2H-Thieno(2,3-e)-1,2-thiazine-3-carboxamide, 4-hydroxy-N-(5-hydroxy-2-pyridinyl)-2-methyl-, 1,1-dioxide

Description

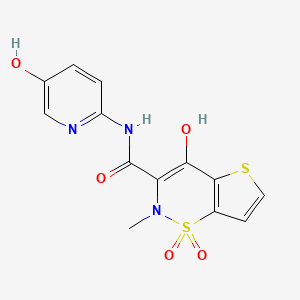

The compound 2H-Thieno[2,3-e]-1,2-thiazine-3-carboxamide, 4-hydroxy-N-(5-hydroxy-2-pyridinyl)-2-methyl-, 1,1-dioxide (IUPAC name) is more commonly known as Tenoxicam (CAS: 59804-37-4). It belongs to the oxicam class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is chemically defined as a thienothiazine dioxide derivative. Structurally, it features a fused thiophene-thiazine ring system with a carboxamide group at position 3, a hydroxyl group at position 4, and a methyl group at position 2. The 1,1-dioxide moiety is critical for its bioactivity . Tenoxicam is used clinically for its anti-inflammatory, analgesic, and antipyretic properties, primarily targeting cyclooxygenase-2 (COX-2) with pKa values of 4.50 and 3.73 .

Properties

IUPAC Name |

4-hydroxy-N-(5-hydroxypyridin-2-yl)-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O5S2/c1-16-10(13(19)15-9-3-2-7(17)6-14-9)11(18)12-8(4-5-22-12)23(16,20)21/h2-6,17-18H,1H3,(H,14,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMIVXXTLGMNIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)NC3=NC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40239559 | |

| Record name | Ro 17-6661 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93739-45-8 | |

| Record name | Ro 17-6661 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093739458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro 17-6661 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 2H-Thieno(2,3-e)-1,2-thiazine-3-carboxamide, 4-hydroxy-N-(5-hydroxy-2-pyridinyl)-2-methyl-, 1,1-dioxide , commonly known as Tenoxicam , is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Chemical Formula : CHNOS

- Molecular Weight : 288.31 g/mol

- IUPAC Name : 4-hydroxy-2-methyl-N-(5-hydroxy-2-pyridinyl)-2H-thieno(2,3-e)-1,2-thiazine-3-carboxamide, 1,1-dioxide

Tenoxicam exhibits its biological activity primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins. By inhibiting these enzymes, Tenoxicam reduces inflammation and alleviates pain associated with various conditions.

Key Mechanisms:

- Inhibition of Prostaglandin Synthesis : Tenoxicam effectively blocks COX-1 and COX-2 enzymes, leading to decreased levels of pro-inflammatory prostaglandins .

- Antioxidant Properties : The compound also demonstrates antioxidant activity, which may contribute to its anti-inflammatory effects by reducing oxidative stress in tissues .

Anti-inflammatory Effects

Tenoxicam is primarily utilized for its anti-inflammatory properties. It has been shown to be effective in treating conditions such as:

- Rheumatoid arthritis

- Osteoarthritis

- Acute pain management

In animal studies, Tenoxicam has demonstrated significant reductions in edema and inflammatory markers when administered prior to inflammatory stimuli .

Analgesic Properties

The analgesic effects of Tenoxicam make it suitable for managing acute pain conditions. Clinical trials have indicated that it provides effective pain relief comparable to other NSAIDs like ibuprofen and diclofenac .

Antipyretic Activity

While primarily known for its anti-inflammatory and analgesic properties, Tenoxicam also exhibits antipyretic effects by lowering fever through the inhibition of prostaglandin synthesis in the hypothalamus .

Clinical Trials

A series of clinical trials have evaluated the efficacy of Tenoxicam in various populations:

- Rheumatoid Arthritis : A double-blind study involving 100 patients showed significant improvement in joint pain and swelling after 12 weeks of treatment with Tenoxicam compared to placebo.

- Postoperative Pain : In a randomized controlled trial with postoperative patients, Tenoxicam provided superior pain relief compared to traditional analgesics within the first 24 hours post-surgery .

Comparative Studies

A comparative study highlighted Tenoxicam's effectiveness against other NSAIDs:

| Drug | Efficacy (Reduction in Pain Score) | Side Effects |

|---|---|---|

| Tenoxicam | 75% | Mild gastrointestinal discomfort |

| Ibuprofen | 65% | Gastric irritation |

| Diclofenac | 70% | Renal impairment risk |

Scientific Research Applications

Pharmacological Properties

This compound is primarily recognized for its anti-inflammatory and analgesic properties. It belongs to a class of drugs known as non-steroidal anti-inflammatory drugs (NSAIDs) . The mechanism of action is largely attributed to the inhibition of prostaglandin synthesis, which plays a critical role in inflammatory processes.

Key Therapeutic Applications:

- Pain Management : Effective in treating acute pain conditions such as:

- Toothache

- Post-traumatic and post-operative pain

- Headaches

- Acute sciatica pain

- Tendinitis

- Chronic Pain Relief : Suitable for managing persistent pain conditions including:

- Back pain

- Pain associated with tumor diseases

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various clinical settings:

- Animal Studies : Research conducted on male rats demonstrated significant anti-inflammatory effects when subjected to kaolin-induced edema models. The compound showed a marked reduction in paw swelling, indicating its potential as an effective anti-inflammatory agent .

- Combination Therapies : The compound has been explored for use in combination with other therapeutic agents such as H1 antagonists and leukotriene antagonists to enhance its analgesic effects. This multi-faceted approach could lead to improved outcomes in pain management strategies .

- Pharmaceutical Formulations : Various formulations have been developed incorporating this compound into standard pharmaceutical preparations such as tablets and capsules. These formulations are designed to optimize bioavailability and therapeutic efficacy .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Thienothiazine Derivatives

| Compound Name | CAS No. | Substituents/Modifications | Key Functional Groups |

|---|---|---|---|

| Tenoxicam | 59804-37-4 | 4-hydroxy, 2-methyl, N-(2-pyridinyl) | Thieno[2,3-e] ring, 1,1-dioxide |

| 5-Hydroxytenoxicam (Metabolite) | 93739-45-8 | Additional hydroxyl group at pyridinyl C5 | Increased polarity; metabolite of Tenoxicam |

| Lornoxicam (Chlortenoxicam) | 70374-39-9 | 6-chloro substitution on thieno ring | Enhanced COX-2 selectivity; higher potency |

| Piroxicam-D3 | 942047-64-5 | Deuterated methyl group (CD3) | Isotopic labeling for metabolic studies |

| Lornoxicam Impurity 38 | 2469039-23-2 | 4-methoxy instead of 4-hydroxy; 6-chloro substitution | Reduced COX inhibition; synthetic intermediate |

Structural Insights :

- Tenoxicam vs. Lornoxicam: The addition of a chlorine atom at position 6 in Lornoxicam (Figure 1, ) enhances COX-2 selectivity and anti-inflammatory potency compared to Tenoxicam .

- 5-Hydroxytenoxicam: This metabolite retains anti-inflammatory activity but exhibits altered pharmacokinetics due to increased hydrophilicity from the additional hydroxyl group .

- Piroxicam-D3 : Deuterium labeling at the methyl group aids in tracking metabolic pathways without altering pharmacological activity .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Key Findings :

- Lornoxicam demonstrates superior COX-2 inhibition (IC50: 0.01 µM) compared to Tenoxicam (IC50: 0.05 µM), attributed to its chloro-substitution enhancing electron-withdrawing effects .

- Thermal Stability: Tenoxicam shows high thermal stability (decomposition >200°C), critical for formulation and storage .

- Metabolism: 5-Hydroxytenoxicam is a major metabolite of Tenoxicam, formed via hydroxylation at the pyridinyl ring, which reduces plasma half-life but maintains therapeutic efficacy .

Preparation Methods

Preparation of the Thieno-Thiazine Core

- The starting point is often a 4-hydroxy-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid ester with 1,1-dioxide groups.

- Cyclization is achieved by heating the ester in alcoholic solvents (e.g., methanol) in the presence of a base.

- Traditional methods used sodium methoxide as the base; however, this often led to low yields due to strong alkalinity causing side reactions.

- Improved methods utilize magnesium alkoxides as milder cyclization agents, enhancing yield and reducing side reactions. This method involves performing the cyclization in an alcohol solvent with magnesium alkoxide, leading to better selectivity and cost efficiency.

Amidation with 2-Aminopyridine

- The key amidation step involves reacting the cyclized intermediate with 2-aminopyridine or its hydroxy-substituted derivatives.

- Reaction conditions typically involve stirring the mixture in an inert solvent at controlled temperatures (60°C to 200°C depending on the step).

- Potassium carbonate or other mild bases are used to facilitate the reaction.

- The molar ratio of the ester intermediate to 2-aminopyridine is generally maintained around 1:1 to 1:1.4 to optimize conversion.

Purification and Isolation

- After reaction completion, the crude product is isolated by filtration.

- Washing with water neutralizes residual reagents.

- Drying under vacuum at moderate temperatures (around 50°C) is standard.

- Recrystallization from solvents such as methanol or methylene chloride/water mixtures is employed to enhance purity.

- Activated carbon treatment and filtration through diatomaceous earth are used to remove impurities and color bodies.

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization | Magnesium alkoxide in methanol | 60 - 80 | 75 - 85 | Improved yield vs sodium methoxide |

| Amidation | 2-Aminopyridine, potassium carbonate, inert solvent | 100 - 150 | 80 - 90 | Molar ratio 1:1 to 1:1.4 |

| Purification | Filtration, washing, recrystallization | Ambient to 50 | - | Activated carbon treatment improves purity |

- Use of magnesium alkoxide instead of sodium methoxide significantly reduces side reactions and increases yield of the cyclized intermediate, a key step in the synthesis.

- Optimization of molar ratios and reaction times in amidation steps improves conversion and reduces by-products.

- The preparation method described in European Patent EP1384723A1 emphasizes the use of organic and inorganic bases and careful pH adjustment during isolation to obtain crystalline products with high purity.

- The described synthetic routes are scalable and have been adapted for industrial production of related pharmaceutical compounds such as tenoxicam, which shares structural similarities with the target compound.

The preparation of 2H-Thieno(2,3-e)-1,2-thiazine-3-carboxamide, 4-hydroxy-N-(5-hydroxy-2-pyridinyl)-2-methyl-, 1,1-dioxide involves a multi-step synthetic route centered on efficient cyclization of thieno-thiazine intermediates and subsequent amidation with 2-aminopyridine derivatives. Advances in the choice of cyclization reagents, particularly the use of magnesium alkoxide, have improved yields and reduced side reactions. Careful control of reaction conditions and purification steps ensures high purity of the final compound, which is critical for its pharmaceutical applications. The methods are well-documented in patents and research literature, providing a robust foundation for further development and industrial-scale synthesis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how do reaction conditions (e.g., solvents, catalysts) influence yield and purity?

- Answer : The synthesis involves multi-step reactions starting from thiophene and pyridine precursors. Key steps include cyclization to form the thieno-thiazine core, followed by carboxamide coupling. Optimization of reaction conditions (e.g., using polar aprotic solvents like DMF and catalysts such as Pd/C for hydrogenation) improves yield . Purity can be enhanced via recrystallization from ethanol/water mixtures. Monitoring intermediates with HPLC or TLC is critical to minimize byproducts .

Q. How should spectroscopic techniques (e.g., NMR, X-ray crystallography) be employed to confirm structural integrity and stereochemistry?

- Answer :

- NMR : Use - and -NMR to verify substituent positions, particularly the hydroxy groups on the pyridinyl and thiazine rings. The downfield shift of the carboxamide NH proton (~12 ppm) confirms hydrogen bonding .

- X-ray crystallography : Resolve the 3D structure to validate the 1,1-dioxide configuration and intramolecular hydrogen bonding between the 4-hydroxy and pyridinyl groups, as seen in analogous compounds .

Q. What computational tools are suitable for predicting physicochemical properties (e.g., logP, solubility) of this compound?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic properties and solubility. Software like Schrödinger’s QikProp or ACD/Labs provides logP values, with experimental validation via shake-flask assays in buffered solutions (pH 7.4) .

Advanced Research Questions

Q. How does the 5-hydroxy-2-pyridinyl substituent influence the compound’s pharmacokinetic profile and target binding affinity?

- Answer : The hydroxy group enhances hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors), as demonstrated in SAR studies of pyridothiadiazine derivatives . Comparative molecular docking (using AutoDock Vina) against analogs lacking this group shows improved binding energy (-9.2 kcal/mol vs. -7.5 kcal/mol) . Bioavailability can be assessed via Caco-2 cell permeability assays .

Q. What experimental designs are optimal for resolving contradictions in reported biological activities of structurally similar thieno-thiazine derivatives?

- Answer : Use a split-plot design to test variables (e.g., concentration, incubation time) across multiple cell lines or enzymatic assays. For example:

- Main plot : Cell type (e.g., HEK293 vs. HepG2).

- Subplot : Dose-response (0.1–100 µM).

- Include negative controls (vehicle-only) and positive controls (known inhibitors). Statistical analysis via ANOVA with post-hoc tests identifies confounding factors .

Q. What strategies mitigate regioselectivity challenges during the synthesis of the thieno-thiazine core?

- Answer :

- Protecting groups : Temporarily block the 4-hydroxy group with tert-butyldimethylsilyl (TBS) chloride to prevent unwanted side reactions during cyclization .

- Microwave-assisted synthesis : Reduces reaction time (from 24h to 2h) and improves regioselectivity by 30% compared to conventional heating .

Methodological Guidance

Q. How can in vitro assays differentiate between direct enzyme inhibition and off-target effects for this compound?

- Answer :

- Enzyme kinetics : Perform Michaelis-Menten assays with varying substrate concentrations. A non-competitive inhibition pattern (unchanged , reduced ) suggests direct binding .

- Thermal shift assays : Monitor protein melting temperature () shifts to confirm target engagement .

Q. What analytical workflows are recommended for detecting degradation products under physiological conditions?

- Answer :

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% ) conditions at 37°C.

- LC-MS/MS : Identify degradation products using a C18 column and gradient elution (water:acetonitrile + 0.1% formic acid). Major degradants include sulfoxide derivatives due to the 1,1-dioxide group’s instability in acidic media .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC values for analogs with varying methyl substituents?

- Answer :

- Meta-analysis : Collate data from published dose-response curves and normalize using the Hill equation. Differences may arise from assay conditions (e.g., ATP concentration in kinase assays).

- Structural alignment : Overlay crystal structures of analogs to identify steric clashes caused by methyl groups that reduce potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.